molecular formula C14H13N3O3 B6414769 3-(3-Acetylaminophenyl)-6-aminopicolinic acid CAS No. 1261992-34-0

3-(3-Acetylaminophenyl)-6-aminopicolinic acid

Cat. No.: B6414769
CAS No.: 1261992-34-0
M. Wt: 271.27 g/mol
InChI Key: QTXVZMJLVVWGET-UHFFFAOYSA-N
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Description

3-(3-Acetylaminophenyl)-6-aminopicolinic acid is an organic compound that belongs to the class of aminopicolinic acids This compound is characterized by the presence of an acetylaminophenyl group attached to the third position and an amino group attached to the sixth position of the picolinic acid ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Acetylaminophenyl)-6-aminopicolinic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Nitration: The starting material, 3-aminophenyl, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Acetylation: The amino group is acetylated using acetic anhydride to form the acetylaminophenyl derivative.

    Cyclization: The acetylaminophenyl derivative undergoes cyclization with picolinic acid under acidic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-Acetylaminophenyl)-6-aminopicolinic acid can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.

    Reduction: The acetyl group can be reduced to form the corresponding amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

3-(3-Acetylaminophenyl)-6-aminopicolinic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 3-(3-Acetylaminophenyl)-6-aminopicolinic acid involves its interaction with specific molecular targets. The acetylaminophenyl group can interact with enzymes or receptors, modulating their activity. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. These interactions can activate or inhibit specific biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-Aminopicolinic acid: Lacks the acetylaminophenyl group, resulting in different chemical properties and biological activities.

    6-Aminopicolinic acid: Similar structure but without the acetylaminophenyl group, leading to different reactivity and applications.

    3-(3-Nitrophenyl)-6-aminopicolinic acid:

Uniqueness

3-(3-Acetylaminophenyl)-6-aminopicolinic acid is unique due to the presence of both the acetylaminophenyl and amino groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(3-acetamidophenyl)-6-aminopyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3/c1-8(18)16-10-4-2-3-9(7-10)11-5-6-12(15)17-13(11)14(19)20/h2-7H,1H3,(H2,15,17)(H,16,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTXVZMJLVVWGET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C2=C(N=C(C=C2)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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